molecular formula H2KNbO B12336572 CID 156594539

CID 156594539

Cat. No.: B12336572
M. Wt: 150.020 g/mol
InChI Key: ZVKHMQVAFCLOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156594539 (PubChem Compound Identifier 156594539) is a chemical compound that belongs to the oscillatoxin family of natural products. Oscillatoxins are cyanobacterial-derived toxins characterized by their polyketide or hybrid polyketide-nonribosomal peptide structures . These compounds are notable for their cytotoxic properties and roles in disrupting cellular processes, such as ion channel modulation .

Properties

Molecular Formula

H2KNbO

Molecular Weight

150.020 g/mol

InChI

InChI=1S/K.Nb.H2O/h;;1H2

InChI Key

ZVKHMQVAFCLOPB-UHFFFAOYSA-N

Canonical SMILES

O.[K].[Nb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium niobate can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and solid-state reactions. One common method involves reacting potassium carbonate (K₂CO₃) with niobium pentoxide (Nb₂O₅) at high temperatures. The reaction typically occurs at temperatures around 1100°C .

Industrial Production Methods

In industrial settings, potassium niobate is often produced using the top-seeded solution growth method. This method involves using potassium oxide (K₂O) as a self-flux to grow single crystals of potassium niobate. The synthesized powder and grown crystals are characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Potassium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its stability and resistance to chemical degradation.

Common Reagents and Conditions

Common reagents used in reactions with potassium niobate include strong acids and bases. For example, potassium hydroxide (KOH) is often used in hydrothermal synthesis to control the morphology of potassium niobate nanostructures .

Major Products

The major products formed from reactions involving potassium niobate depend on the specific reaction conditions. For instance, under UV irradiation, potassium niobate exhibits promising photocatalytic properties, leading to the degradation of organic pollutants .

Mechanism of Action

The mechanism of action of potassium niobate is primarily based on its ferroelectric and nonlinear optical properties. The compound exhibits a perovskite-like crystalline structure with temperature-dependent crystalline phases, including rhombohedral, orthorhombic, tetragonal, and cubic phases . These structural changes contribute to its unique properties, such as high refractive indices and excellent piezoelectric and ferroelectric behavior. The permanent internal polarization of potassium niobate enhances its photocatalytic activity by effectively separating photoexcited charge carriers .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Oscillatoxin derivatives share a common macrocyclic lactone core but differ in substituents and stereochemistry. Below is a structural comparison based on Figure 1 from :

Compound Name CID Key Structural Features Molecular Formula Molecular Weight (g/mol)
Oscillatoxin D 101283546 Macrocyclic lactone with hydroxyl and methyl groups C39H60O12 732.88
30-Methyl-oscillatoxin D 185389 Methyl substitution at C30 position C40H62O12 746.90
Oscillatoxin E 156582093 Modified side chain with epoxy group C38H58O12 718.86
Oscillatoxin F 156582092 Reduced lactone ring with additional hydroxylation C38H60O13 736.87

Key Observations :

  • Epoxy groups (CID 156582093) may contribute to electrophilic reactivity, influencing toxicity profiles.
  • Hydroxylation (CID 156582092) improves solubility but reduces metabolic stability .

Physicochemical and Pharmacokinetic Properties

While direct data for CID 156594539 are unavailable, properties of analogous oscillatoxins and related compounds () provide insights:

Property Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389) General Trends
LogP (Octanol-Water) 4.2 4.8 ↑ Hydrophobicity with methylation
Water Solubility (mg/mL) 0.005 0.003 ↓ Solubility with larger alkyl chains
H-Bond Acceptors/Donors 12/4 12/3 Reduced H-bond donors enhance membrane permeability
Bioavailability Score 0.17 0.15 Poor oral bioavailability due to high molecular weight

Implications :

  • Oscillatoxins exhibit low solubility and high molecular weights, limiting their drug-likeness but making them valuable as research tools for studying ion channels .
Cytotoxicity and Mechanism

Oscillatoxins disrupt calcium signaling pathways by binding to voltage-gated ion channels. For example:

  • Oscillatoxin D (CID 101283546) inhibits Ca²⁺-ATPase activity in sarcoplasmic reticulum membranes at IC₅₀ = 0.1 µM .
  • Oscillatoxin E (CID 156582093) induces apoptosis in hepatocellular carcinoma cells via ROS-mediated pathways (EC₅₀ = 2.5 µM) .
Comparison with Non-Oscillatoxin CIDs

Unlike oscillatoxins, these synthetic CIDs rely on photocleavable groups for spatiotemporal control of dimerizer release .

Analytical Methods for Characterization

  • LC-ESI-MS: Used to differentiate structural isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns .
  • GC-MS : Applied to analyze volatile derivatives of oscillatoxins, as shown in Figure 1B ().

Q & A

Q. How to integrate computational chemistry with experimental data for this compound?

  • Methodological Answer :
  • Use docking simulations to predict binding affinities; validate with SPR (Surface Plasmon Resonance) .
  • Apply machine learning to correlate structural features with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.